4-(4-Nitrophenyl)butanamide

説明

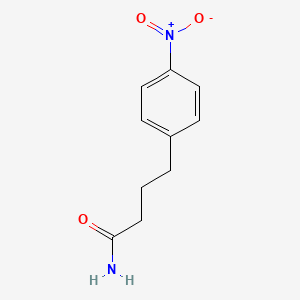

4-(4-Nitrophenyl)butanamide is an aromatic amide compound characterized by a butanamide chain attached to a 4-nitrophenyl group. Its molecular structure (Figure 9 in ) features a nitro group at the para position of the benzene ring, which significantly influences its electronic properties and reactivity . This compound has garnered attention in degradation studies, particularly in the context of ozonation processes. Its synthesis typically involves amidation reactions, as exemplified by the preparation of structurally similar compounds (e.g., 1034 and 1035 in ) using PyBOP® coupling agents or catalytic hydrogenation .

特性

CAS番号 |

61445-60-1 |

|---|---|

分子式 |

C10H12N2O3 |

分子量 |

208.21 g/mol |

IUPAC名 |

4-(4-nitrophenyl)butanamide |

InChI |

InChI=1S/C10H12N2O3/c11-10(13)3-1-2-8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H2,(H2,11,13) |

InChIキー |

AZIJUQJAJIZXFC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CCCC(=O)N)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

This section compares 4-(4-nitrophenyl)butanamide with five analogs, focusing on structural variations, physicochemical properties, and applications.

N-(4-Acetylphenyl)butanamide (CAS 324580-52-1)

- Structure : The acetyl group replaces the nitro group at the para position.

- Properties: Molecular formula C₁₂H₁₅NO₂ (MW 205.26) .

- Synthesis: Prepared via direct amidation of 4-acetylphenylaniline with butanoic acid derivatives.

N-(4-Butylphenyl)butanamide (CAS 20331-19-5)

- Structure : A butyl substituent replaces the nitro group.

- Properties: Molecular formula C₁₄H₂₁NO (MW 219.32) .

- Application : Likely used in polymer or surfactant research due to its hydrophobic alkyl chain.

- Key Difference: The absence of a nitro group eliminates redox-active sites, reducing utility in degradation studies but enhancing stability in non-polar environments .

4-(2’-Fluoro-[1,1’-biphenyl]-4-yl)-N-(3,4,5-trimethoxyphenyl)butanamide (Compound 1034)

- Structure : Incorporates a fluorinated biphenyl system and a trimethoxyphenyl amide group.

- Properties : Melting point 130–132°C; synthesized via PyBOP®-mediated amidation .

(2S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide Hydrochloride (CAS 77835-49-5)

- Structure: Features a chiral amino-methyl branch on the butanamide chain.

- Properties : Molecular formula C₁₁H₁₆ClN₃O₃ (MW 289.72) .

- Application : Used as a chiral building block in peptide mimetics or enzyme substrates.

- Key Difference: The stereocenter and protonated amino group increase solubility in aqueous media, contrasting with the parent compound’s hydrophobicity .

N-(4-(4-Nitrophenoxy)phenyl)propionamide

- Structure: Contains a phenoxy linker between the nitro group and amide.

- Properties : Exhibits distinct conformational flexibility (anti/gauche alkyl chains) and amide-amide interactions in crystal packing .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | Not Provided | C₁₀H₁₂N₂O₃ | 208.21 | Not Reported | Nitrophenyl, amide |

| N-(4-Acetylphenyl)butanamide | 324580-52-1 | C₁₂H₁₅NO₂ | 205.26 | Not Reported | Acetylphenyl, amide |

| N-(4-Butylphenyl)butanamide | 20331-19-5 | C₁₄H₂₁NO | 219.32 | Not Reported | Butylphenyl, amide |

| Compound 1034 | Not Provided | C₂₅H₂₄FNO₃ | 405.46 | 130–132 | Fluorobiphenyl, trimethoxy |

| (2S)-2-Amino-3-methyl derivative | 77835-49-5 | C₁₁H₁₆ClN₃O₃ | 289.72 | Not Reported | Chiral amino, nitro |

Research Findings and Insights

- Degradation Pathways : this compound’s decomposition to 1-nitrocyclohexene under ozonation highlights its environmental utility in reducing methylene blue waste toxicity .

- Biological Activity : Analogs like Compound 1034 demonstrate the impact of fluorinated aromatic systems on anticancer efficacy, suggesting structural optimization strategies for drug design .

- Crystallography: Conformational flexibility in N-(4-nitrophenoxy)phenyl analogs (e.g., anti/gauche chains) underscores the role of substituents in solid-state packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。